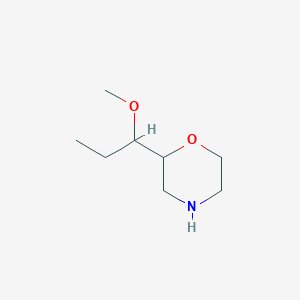
2-(1-Methoxypropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxypropyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms
Méthodes De Préparation
The synthesis of 2-(1-Methoxypropyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with 1-methoxypropyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for morpholines often involve the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high-purity morpholine, which can then be further modified to produce this compound .
Analyse Des Réactions Chimiques
2-(1-Methoxypropyl)morpholine undergoes various chemical reactions typical of secondary amines. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methoxypropyl group can be replaced with other substituents using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces primary or secondary amines .
Applications De Recherche Scientifique
2-(1-Methoxypropyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Morpholine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(1-Methoxypropyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, morpholine derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-(1-Methoxypropyl)morpholine can be compared with other morpholine derivatives such as:
Morpholine: The parent compound, which lacks the methoxypropyl group. It is widely used in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom. It is used as a catalyst in chemical reactions.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group. It is used in the production of polyurethane foams.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(1-methoxypropyl)morpholine |
InChI |
InChI=1S/C8H17NO2/c1-3-7(10-2)8-6-9-4-5-11-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
LTSCZFDLYMUHLX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CNCCO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


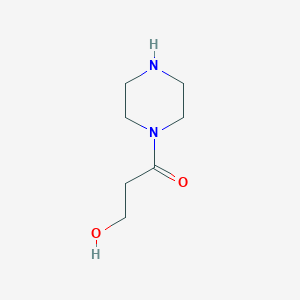
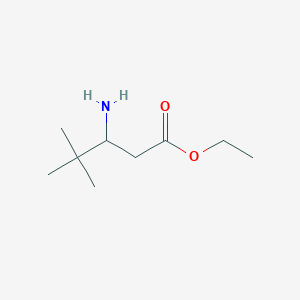
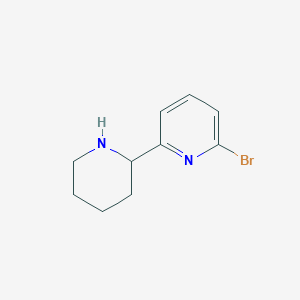
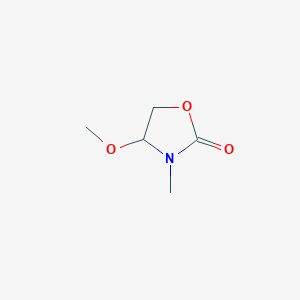
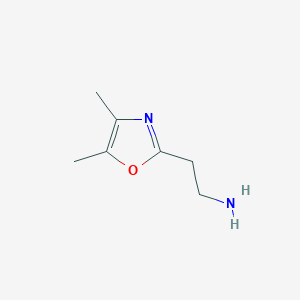
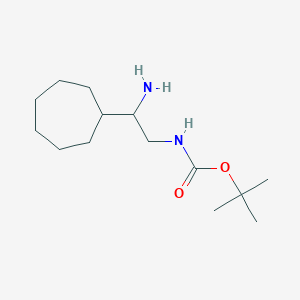
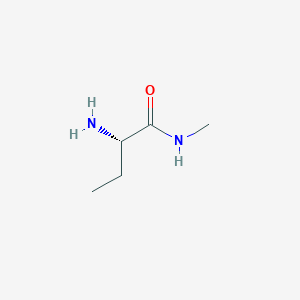
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
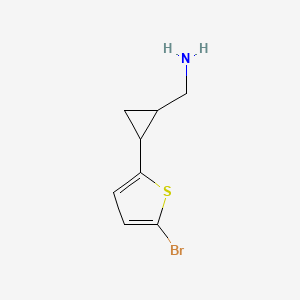
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
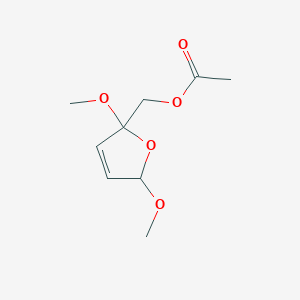
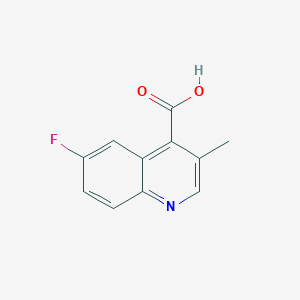
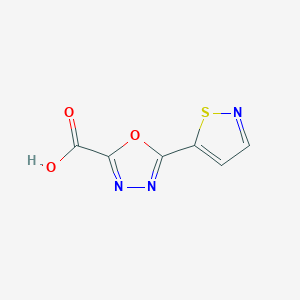
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
